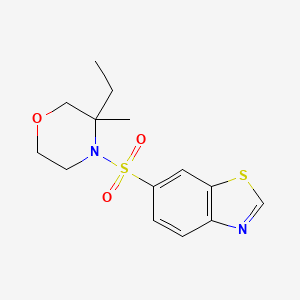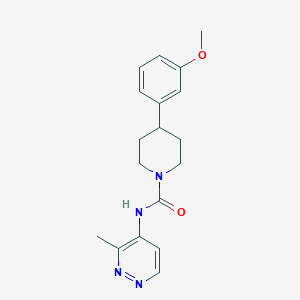
4-(2,2-Dimethylmorpholin-4-yl)sulfonyl-1-(2-methylpropyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2-Dimethylmorpholin-4-yl)sulfonyl-1-(2-methylpropyl)piperazin-2-one, also known as DMSPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMSPP is a piperazine derivative that has been synthesized through a multistep process, and its unique chemical structure has led to its investigation in different areas of research.
Mécanisme D'action
The mechanism of action of 4-(2,2-Dimethylmorpholin-4-yl)sulfonyl-1-(2-methylpropyl)piperazin-2-one is not fully understood, but it is believed to act as a modulator of various signaling pathways in the body. 4-(2,2-Dimethylmorpholin-4-yl)sulfonyl-1-(2-methylpropyl)piperazin-2-one has been shown to interact with various enzymes and receptors, leading to changes in cellular signaling and gene expression. These changes can have a significant impact on cellular processes, such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
4-(2,2-Dimethylmorpholin-4-yl)sulfonyl-1-(2-methylpropyl)piperazin-2-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 4-(2,2-Dimethylmorpholin-4-yl)sulfonyl-1-(2-methylpropyl)piperazin-2-one can inhibit the proliferation of cancer cells, induce apoptosis, and modulate the expression of various genes. In vivo studies have shown that 4-(2,2-Dimethylmorpholin-4-yl)sulfonyl-1-(2-methylpropyl)piperazin-2-one can reduce tumor growth, improve insulin sensitivity, and decrease inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(2,2-Dimethylmorpholin-4-yl)sulfonyl-1-(2-methylpropyl)piperazin-2-one is its unique chemical structure, which allows it to interact with various enzymes and receptors in the body. This makes it a promising compound for further investigation in various fields of research. However, one of the main limitations of 4-(2,2-Dimethylmorpholin-4-yl)sulfonyl-1-(2-methylpropyl)piperazin-2-one is its potential toxicity, which can limit its use in certain experiments. Careful consideration should be given to the dosage and administration of 4-(2,2-Dimethylmorpholin-4-yl)sulfonyl-1-(2-methylpropyl)piperazin-2-one in order to minimize any potential adverse effects.
Orientations Futures
There are several future directions for research on 4-(2,2-Dimethylmorpholin-4-yl)sulfonyl-1-(2-methylpropyl)piperazin-2-one. One potential area of investigation is its role in cancer therapy. 4-(2,2-Dimethylmorpholin-4-yl)sulfonyl-1-(2-methylpropyl)piperazin-2-one has been shown to inhibit the proliferation of cancer cells, and further studies could investigate its potential as a drug candidate for the treatment of various types of cancer. Another area of research could be its role in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 4-(2,2-Dimethylmorpholin-4-yl)sulfonyl-1-(2-methylpropyl)piperazin-2-one has been shown to have neuroprotective effects, and further studies could investigate its potential as a therapeutic agent for these diseases. Additionally, further studies could investigate the potential use of 4-(2,2-Dimethylmorpholin-4-yl)sulfonyl-1-(2-methylpropyl)piperazin-2-one as a tool for studying various signaling pathways in the body.
Méthodes De Synthèse
The synthesis of 4-(2,2-Dimethylmorpholin-4-yl)sulfonyl-1-(2-methylpropyl)piperazin-2-one involves a multistep process that begins with the reaction of 2,2-dimethyl-4-chloromorpholine with sodium hydride, followed by the reaction of the resulting product with 2-methylpropylamine. The final step involves the reaction of the intermediate product with sulfonyl chloride, which leads to the formation of 4-(2,2-Dimethylmorpholin-4-yl)sulfonyl-1-(2-methylpropyl)piperazin-2-one. This synthesis method has been optimized to produce high yields of 4-(2,2-Dimethylmorpholin-4-yl)sulfonyl-1-(2-methylpropyl)piperazin-2-one, making it a feasible compound for further research.
Applications De Recherche Scientifique
4-(2,2-Dimethylmorpholin-4-yl)sulfonyl-1-(2-methylpropyl)piperazin-2-one has been investigated for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 4-(2,2-Dimethylmorpholin-4-yl)sulfonyl-1-(2-methylpropyl)piperazin-2-one has been studied for its potential as a drug candidate for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. Its unique chemical structure has been shown to have a significant impact on its biological activity, making it a promising compound for further investigation.
Propriétés
IUPAC Name |
4-(2,2-dimethylmorpholin-4-yl)sulfonyl-1-(2-methylpropyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O4S/c1-12(2)9-15-5-6-16(10-13(15)18)22(19,20)17-7-8-21-14(3,4)11-17/h12H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXHAYJFVZMTJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1=O)S(=O)(=O)N2CCOC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide](/img/structure/B7359648.png)
![N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7359651.png)
![1-[2-(4-Hydroxy-2-methylpyrrolidin-1-yl)-2-oxoethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7359654.png)


![N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-3-(4-fluorophenyl)pyrrolidine-1-carboxamide](/img/structure/B7359674.png)
![(8-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-pyridin-3-ylmethanone](/img/structure/B7359679.png)

![2-[1-[(1-methyl-3,4-dihydro-2H-quinolin-7-yl)sulfonyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7359688.png)
![2-(2,5-difluorophenyl)-2-[(6-methyl-2-oxo-1H-pyridine-3-carbonyl)amino]acetic acid](/img/structure/B7359694.png)
![1-[(3-Methylphenyl)methylsulfonyl]-3-(2,2,2-trifluoroethyl)imidazolidin-4-one](/img/structure/B7359707.png)
![2-[4-(1,5-Dimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]-4-methyl-1,3-thiazole](/img/structure/B7359719.png)
![6-chloro-5-fluoro-N-[3-(pyrazin-2-yloxy)phenyl]pyridine-3-sulfonamide](/img/structure/B7359732.png)
![N-[3-(2-hydroxycyclohexyl)propyl]-1H-indazole-3-carboxamide](/img/structure/B7359733.png)